Compound Description: NO-794 is a potent and selective histamine H2-receptor antagonist. It exhibits slow onset of action and apparently irreversible antagonism in guinea pig atria and gastric mucosal cells. []
Compound Description: This series of compounds was designed and evaluated for CNS depressant activity, particularly anxiolytic effects. Some derivatives displayed significant activity in the holeboard and elevated plus maze tests in mice. []
Relevance: These compounds share the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. The key difference lies in the presence of a phenyl substituent at the 3-position and a substituted aryl-piperazine moiety at the 2-position in these derivatives, as opposed to the 1-phenylethyl group at the 3-position in 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
Compound Description: This compound is a quinazolinone-triazole hybrid investigated for antileishmanial activity. It showed moderate growth inhibition of Leishmania promastigotes in vitro. []
Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. It features a styryl group at the 2-position and a [1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methyl group at the 3-position, making it structurally distinct from 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
Compound Description: This quinazolinone derivative was synthesized and investigated for its analgesic activity. It was prepared from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one and evaluated in the acetic acid-induced writhing test. []
Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. It possesses a bromine atom at the 6-position, an o-aminophenyl group at the 2-position, and an amino group at the 3-position, differentiating it from 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
2-Methyl-4(3H)-quinazolinone
Compound Description: This compound acts as an inhibitor of poly(ADP-ribose) synthetase (PARP). It was isolated from the culture broth of Bacillus cereus BMH225-mFl. []
Relevance: 2-Methyl-4(3H)-quinazolinone shares the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. The difference lies in the methyl substituent at the 2-position in 2-Methyl-4(3H)-quinazolinone, compared to the 1-phenylethyl group at the 3-position in 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
2-phenyl-4(3H)-quinazolinone
Compound Description: This compound is a quinazolinone derivative that has been synthesized and evaluated for its analgesic activity. []
Relevance: This compound is structurally similar to 3-(1-Phenylethyl)-4(3H)-quinazolinone, with the main difference being the substitution at the 3-position of the quinazolinone ring. While 3-(1-Phenylethyl)-4(3H)-quinazolinone has a 1-phenylethyl group, 2-phenyl-4(3H)-quinazolinone has a phenyl group directly attached to the 2-position. []
Compound Description: This compound is a potent soluble epoxide hydrolase (sEH) inhibitor, with an IC50 of 0.5 nM. It exhibited promising inhibitory activity compared to a commercial reference inhibitor. []
Compound Description: HAMQ is a Schiff base ligand synthesized by reacting 3-hydroxybenzaldehyde and 3-amino-2-methyl-4(3H)-quinazolinone. It acts as a bidentate ligand, coordinating to metal centers through the lactam oxygen and the azomethine nitrogen. []
Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. The key differences lie in the methyl group at the 2-position and the [(E)-(3-hydroxyphenyl)methylidene]amino substituent at the 3-position of HAMQ, in contrast to the 1-phenylethyl group at the 3-position of 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
Compound Description: This compound is a member of a series of 2-methyl-4(3H)-quinazolinones synthesized and characterized for potential biological activity. It features chlorine atoms in the benzene ring and a 5-methyl-1,3-thiazol-2-yl substituent at the 3-position. []
Relevance: This compound belongs to the same 4(3H)-quinazolinone class as 3-(1-Phenylethyl)-4(3H)-quinazolinone. It features a chlorine substituent at the 5-position, a methyl group at the 2-position, and a 5-methylthiazol-2-yl group at the 3-position. In contrast, 3-(1-Phenylethyl)-4(3H)-quinazolinone has a 1-phenylethyl group at the 3-position and lacks substituents at the 2- and 5-positions. []
Compound Description: This series of compounds was explored for their anti-inflammatory and analgesic properties. Starting with 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one, various heterocyclic moieties were incorporated at the 3-position, yielding promising results in experimental animals. []
Relevance: These compounds belong to the same 4(3H)-quinazolinone class as 3-(1-Phenylethyl)-4(3H)-quinazolinone. The main difference lies in the presence of a bromine substituent at the 6-position and a p-substituted phenyl group at the 3-position in these derivatives, whereas 3-(1-Phenylethyl)-4(3H)-quinazolinone has a 1-phenylethyl group at the 3-position and lacks a substituent at the 6-position. []
6,8-dibromo-4(3H)-quinazolinone derivatives
Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory and analgesic activities. Starting with 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, various heterocyclic moieties were incorporated, resulting in compounds with promising activity in experimental animals. []
Compound Description: This series of compounds was designed and synthesized as potential CNS-active agents, specifically for their sedative and hypnotic properties. The compounds were designed based on the combination of the 4(3H)-quinazolinone core and azaisatin derivatives. []
Compound Description: This series of compounds was synthesized and evaluated for its in vitro antitumor activity against a panel of human cancer cell lines. Notably, some compounds exhibited excellent antitumor properties, with GI50 values comparable to or better than standard drugs like 5-fluorouracil, gefitinib, and erlotinib. []
6-methyl-3-phenyl-4(3H)-quinazolinone analogues
Compound Description: This series of compounds was synthesized and evaluated for its in vitro antitumor and antimicrobial activities. Some compounds exhibited selective activity against specific cancer cell lines, while others showed moderate effectiveness against multiple tumor cell lines. []
Relevance: This series of compounds shares the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. The difference lies in the presence of a methyl group at the 6-position and a phenyl group at the 3-position in these analogues, compared to the 1-phenylethyl group at the 3-position in 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
Compound Description: LH is a quinazolinone derivative synthesized by condensing 2-hydroxyacetophenone-2-aminobenzoylhydrazone and benzaldehyde. Its structure was confirmed using various spectroscopic techniques. It exhibited enhanced anti-inflammatory and analgesic activities upon complexation with metal ions. []
Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. It is distinguished by the presence of a phenyl group at the 2-position and a [1-(2-hydroxyphenyl)ethylidene]amino substituent at the 3-position, while 3-(1-Phenylethyl)-4(3H)-quinazolinone has a 1-phenylethyl group at the 3-position. []
3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones
Compound Description: This series of compounds was designed and synthesized based on the quinazolin-4-one scaffold, known for its diverse biological activities. These compounds were specifically evaluated for their anticancer activity against HeLa cells (human cervical cancer cells) and in vivo activity against Ehrlich's Ascites Carcinoma (EAC) in mice. []
Compound Description: This series of compounds was designed, synthesized, and evaluated for their antiviral activity against the tobacco mosaic virus (TMV). Some compounds exhibited significantly higher antiviral activities compared to the commercial antiviral agent ningnanmycin. []
2‐Pyridinyl‐3‐substituted‐4(3H)‐quinazolinones
Compound Description: This series of compounds was synthesized and evaluated for their antiviral activity against influenza A virus. These compounds exhibited potent antiviral activity, with some showing better efficacy than the marketed drug ribavirin. []
Relevance: These compounds share the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. The key difference is the presence of a 2-pyridinyl group at the 2-position and various substituents at the 3-position in these derivatives, while 3-(1-Phenylethyl)-4(3H)-quinazolinone has a 1-phenylethyl group at the 3-position. []
Compound Description: This series represents fluorinated analogs of 2-methyl-3-aryl-4(3H)-quinazolinones, synthesized to investigate the impact of fluorine substitution on central nervous system (CNS) activity. These analogs exhibited more potent CNS depressant activity and lower toxicity compared to their non-fluorinated counterparts. []
Relevance: These compounds share the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. They are distinguished by a fluoromethyl group at the 2-position and an aryl group at the 3-position, as opposed to the 1-phenylethyl group at the 3-position in 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
Compound Description: This series of compounds incorporates an α-aminophosphonate moiety at the 3-amino group of the quinazolinone core. These compounds were evaluated for their antimicrobial activity against Gram-negative and Gram-positive bacteria and fungi, demonstrating promising activity at low concentrations. []
Relevance: These compounds share the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone but feature an amino group at the 3-position substituted with an α-aminophosphonate group. In contrast, 3-(1-Phenylethyl)-4(3H)-quinazolinone has a 1-phenylethyl group at the 3-position. []
Compound Description: This compound serves as a key intermediate in the synthesis of various N- and S-alkylated 4(3H)-quinazolinone derivatives. It is prepared by reacting 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with ethyl chloroformate. The diverse range of derivatives synthesized from this intermediate highlights the versatility of the quinazolinone scaffold. []
Compound Description: These compounds were synthesized from azobenzene-p,p′-di(3,1-benzoaxzin-4-one-2yl) through reactions with various amino-moieties. These derivatives were investigated for their antibacterial and antifungal activities, showing broad to moderate effects against Gram-positive and Gram-negative bacteria and fungi. []
Relevance: This series shares the 4(3H)-quinazolinone core structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. The distinction lies in the presence of an azobenzene moiety linked to two quinazolinone rings at the 2-position, while 3-(1-Phenylethyl)-4(3H)-quinazolinone has a single quinazolinone ring with a 1-phenylethyl group at the 3-position. []
Compound Description: This compound is part of a series of 4(3H)-quinazolinone derivatives synthesized using a green chemistry approach under solvent-free conditions using PEG-400 as a promoting medium. The synthesis involves reacting 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with various nitrogen nucleophiles. []
Relevance: This compound is structurally related to 3-(1-Phenylethyl)-4(3H)-quinazolinone as it shares the core 4(3H)-quinazolinone structure. It features an aryl substituent at the 3-position and a (4-oxopiperidin-1-yl)methyl group at the 2-position, whereas 3-(1-Phenylethyl)-4(3H)-quinazolinone has a 1-phenylethyl group at the 3-position. []
3-arylamino-4(3H)quinazolinones
Compound Description: This series of compounds was synthesized from 1-acetyl- or 1-ethoxycarbonylmethylene-2-arylhydrazines through a multi-step process. These compounds highlight the versatility of the quinazolinone scaffold for incorporating diverse substituents at the 2- and 3-positions. []
2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazolin (2) and 2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4-(3H)-quinazolinone(9)
Compound Description: These two compounds were identified as the most potent anticancer agents among a series of 4(3H)-quinazolinone analogs synthesized and screened for their in vitro antitumor activity. These compounds highlight the significance of incorporating specific substituents, like iodine and thioether groups, into the quinazolinone scaffold for enhancing anticancer activity. []
3-methyl-4(3H)quinazolinone derivatives bearing 2-[1′-phenyl-3′-(substituted-phenyl)-2′-propenylidene]hydrazino or 2[5′-(substituted phenyl)-3′-phenyl-2′pyrazolin-1′-yl] groups
Compound Description: This series of 14 new compounds was synthesized to explore their potential as analgesic and anti-inflammatory agents. The design was based on incorporating either a 2-[1′-phenyl-3′-(substituted-phenyl)-2′-propenylidene]hydrazino or 2[5′-(substituted phenyl)-3′phenyl-2′-pyrazolin-1′-yl] group at the 2-position of the 3-methyl-4(3H)quinazolinone core. All compounds demonstrated statistically significant analgesic and anti-inflammatory effects in mice models. []
Compound Description: This series of 14 new compounds was synthesized and characterized for their potential insecticidal activity. These compounds were designed by incorporating a 1,2,4-triazole-5-thiol moiety at the 2-position of the 4(3H)-quinazolinone core via a thiomethyl linker. []
2-methyl-4[3H]-quinazolinone
Compound Description: This compound was identified as an inhibitor of poly(ADP-ribose) synthetase (PARP) and was isolated from the culture broth of Bacillus cereus BMH225-mFl. []
Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. The difference lies in the methyl substituent at the 2-position in 2-methyl-4[3H]-quinazolinone, as opposed to the 1-phenylethyl group at the 3-position in 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
Compound Description: Afloqualone is a centrally acting muscle relaxant that exhibits a distinct mode of action compared to other muscle relaxants like mephenesin, chlormezanone, and diazepam. It inhibits polysynaptic spinal reflexes, particularly in the lateral and medial reticular formation, without affecting neuromuscular transmission or muscle spindle discharges. []
Relevance: This compound shares the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. It is distinguished by an amino group at the 6-position, a fluoromethyl group at the 2-position, and an o-tolyl group at the 3-position, as opposed to the 1-phenylethyl group at the 3-position in 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
Thioglycolic acid and pyrazole derivatives of 4(3H)-quinazolinone
Compound Description: Several series of 4(3H)-quinazolinone derivatives, incorporating thioglycolic acid and pyrazole moieties, were synthesized and evaluated for their antimicrobial activity. These modifications aim to explore the structure-activity relationships and identify potent antimicrobial agents within this class of compounds. []
Relevance: These derivatives share the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. The difference lies in the presence of thioglycolic acid or pyrazole moieties at various positions on the quinazolinone ring, in contrast to the 1-phenylethyl group at the 3-position in 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
Compound Description: This series of novel compounds was synthesized and evaluated for their antifungal and antibacterial activities. The compounds were designed by incorporating an arylidene moiety at the 2-position of the 4(3H)-quinazolinone core via an ethylamino linker. Some compounds showed potent antifungal activity against six fungal species and antibacterial activity against three bacterial species. []
2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives.
Compound Description: This series of compounds, featuring a substituted benzalamino group at the 3-position, was synthesized and evaluated for their antiviral activity against TMV. The study found that these compounds exhibited moderate to good antiviral activity. []
Relevance: This series shares the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. The difference lies in the presence of an aryl or methyl group at the 2-position and a substituted benzalamino group at the 3-position in these derivatives, as opposed to the 1-phenylethyl group at the 3-position in 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
3-Methyl-4(3H)quinazolinone derivatives bearing 2-[1′-phenyl-3′-(substituted-phenyl)-2′-propenylidene]hydrazino or 2-[5′-(substituted phenyl)-3′-phenyl-2′-pyrazolin-1′-yl] groups
Compound Description: These derivatives were synthesized to explore their potential as analgesic and anti-inflammatory agents. All synthesized compounds exhibited statistically significant analgesic and anti-inflammatory effects in mice models. []
Relevance: These derivatives share the core 4(3H)-quinazolinone structure with 3-(1-Phenylethyl)-4(3H)-quinazolinone. The key distinction lies in the presence of a methyl group at the 3-position and either a 2-[1′-phenyl-3′-(substituted-phenyl)-2′-propenylidene]hydrazino or a 2-[5′-(substituted phenyl)-3′-phenyl-2′-pyrazolin-1′-yl] group at the 2-position in these derivatives, compared to the 1-phenylethyl group at the 3-position in 3-(1-Phenylethyl)-4(3H)-quinazolinone. []
Compound Description: This series of quinazolinone Schiff bases was synthesized using deep eutectic solvents as an environmentally friendly approach. []
Relevance: These derivatives, like 3-(1-Phenylethyl)-4(3H)-quinazolinone, share the core 4(3H)-quinazolinone structure. They are differentiated by a methyl group at the 2-position and a benzylideneamino substituent at the 3-position, whereas 3-(1-Phenylethyl)-4(3H)-quinazolinone has a 1-phenylethyl group at the 3-position. []
Compound Description: This compound is a major metabolite of methaqualone. Its structure and the lanthanide-induced shifts in its NMR spectra were studied to understand its interactions with chiral and achiral lanthanide shift reagents. []
Compound Description: (+/-)HX-CH 44 BS is a highly selective β1-adrenoceptor antagonist, exhibiting a significantly higher selectivity for β1-adrenoceptors over β2-adrenoceptors compared to other β-blockers like atenolol or metoprolol. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.